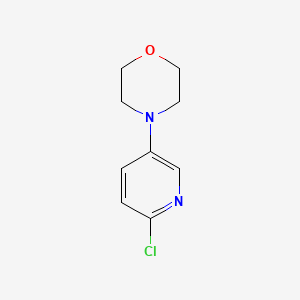

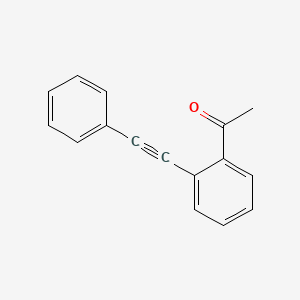

![molecular formula C16H16N2O7 B1354228 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 77449-43-5](/img/structure/B1354228.png)

4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

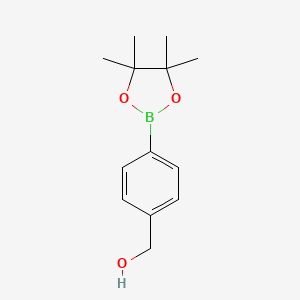

“4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a chemical compound with the CAS Number: 74288-40-7 . It has a linear formula of C16H16N2O7 . The IUPAC name for this compound is 4-nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate .

Molecular Structure Analysis

The molecular weight of this compound is 348.31 . The InChI code for this compound is 1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3 . The compound’s structure can be represented by its SMILES notation: CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)N+[O-])O .

Physical And Chemical Properties Analysis

This compound has a melting point of 108-110°C . The predicted density is 1.50±0.1 g/cm3 . The predicted boiling point is 601.3±55.0 °C . The compound has a refractive index of 1.631 .

Applications De Recherche Scientifique

Synthesis Techniques and Derivative Formation

A study detailed the synthesis of (5R,6S)-6-[(1R)-hydroxyethyl]-3-[1-methylpyridinium-2-YL-methanethio]-[3-14C]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, utilizing 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate as a precursor. This process involved ring closure and subsequent reactions to produce a compound with potential radiochemical applications (Swigor et al., 1988).

Another study reported the synthesis of C3-modified carbapenems through reactions with 2-sulfanylacetamides, showcasing the versatility of 4-nitrobenzyl-protected carbapenem derivatives in creating compounds with potential antibacterial properties (Torosyan et al., 2020).

Research into olivanic acid analogues demonstrated cycloaddition reactions involving 4-Nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, leading to novel polycyclic azetidinone structures and the synthesis of complex bicyclic systems with potential antibiotic properties (Bateson et al., 1986).

Application in Drug Synthesis and Antibacterial Activity

The synthesis and in vitro antibacterial activity of new C-3-modified carbapenems were explored, highlighting the role of 4-Nitrobenzyl-protected intermediates in the development of carbapenem antibiotics with enhanced activity against various microorganisms (Valiullina et al., 2019).

A practical synthesis route for ertapenem sodium, a carbapenem antibiotic, utilized a 4-nitrobenzyl ester intermediate, showcasing an efficient method for large-scale production with significant implications for antibiotic manufacturing (Williams et al., 2005).

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIDYTOJOXKBLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467431 |

Source

|

| Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

CAS RN |

77449-43-5 |

Source

|

| Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)